

Technical Guide: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile (CAS 871239-58-6)

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B1279884

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound featuring a brominated pyridine ring and a tertiary nitrile group.^{[1][2]} While not extensively studied for its own biological activity, its structural motifs make it a valuable intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its properties, potential synthesis, and applications in drug discovery, drawing parallels with structurally related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.

Property	Value	Source
CAS Number	871239-58-6	[3]
Molecular Formula	C ₉ H ₉ BrN ₂	[1][2]
Molecular Weight	225.09 g/mol	[1]
Appearance	Colorless to Yellow Solid	Generic Supplier Data
IUPAC Name	2-(5-bromopyridin-2-yl)-2-methylpropanenitrile	[2]
SMILES	CC(C)(C#N)c1ccc(Br)cn1	[2]
InChI Key	LCFRTRIRICENNRR-UHFFFAOYSA-N	[2]

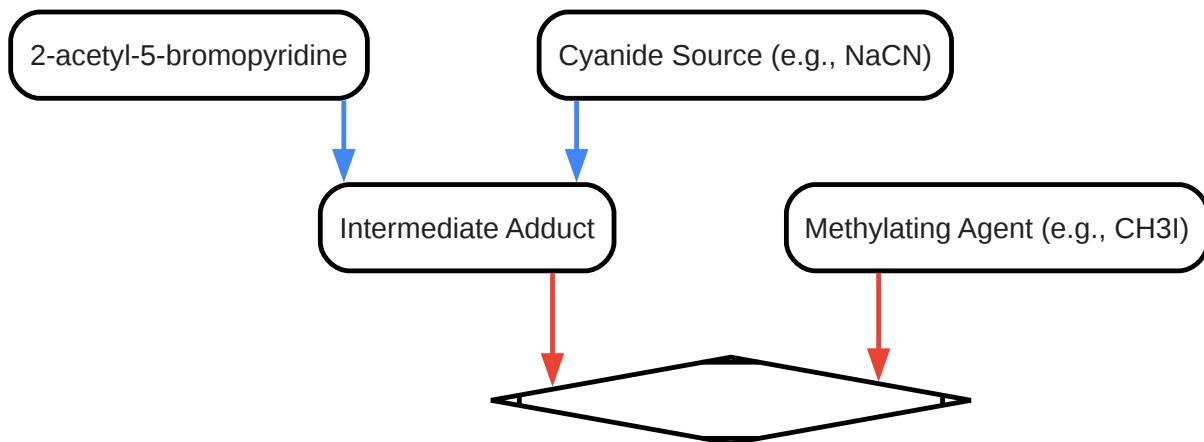
Synthesis

While specific, detailed experimental protocols for the synthesis of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** are not readily available in published literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common method for the synthesis of α -aryl nitriles is the nucleophilic addition of a cyanide salt to a corresponding ketone.

Proposed Synthetic Pathway

A potential synthetic route involves the reaction of 2-acetyl-5-bromopyridine with a cyanide source, such as sodium cyanide, followed by the addition of a methylating agent. A more direct approach, however, would be the reaction of a 2-(5-bromopyridin-2-yl)ethanone derivative with a cyanide source in the presence of a methylating agent or via a Strecker-type synthesis from a suitable precursor.

A generalized workflow for its synthesis from a ketone precursor is illustrated below:



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Caption: Proposed synthesis of the target compound.

General Experimental Protocol (Hypothetical)

- Reaction Setup: To a solution of 2-acetyl-5-bromopyridine in a suitable aprotic solvent (e.g., DMSO, DMF), add sodium cyanide at room temperature under an inert atmosphere.
- Reaction: Stir the mixture for a predetermined period to allow for the formation of the cyanohydrin intermediate.
- Methylation: Add a methylating agent, such as methyl iodide, to the reaction mixture.
- Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is

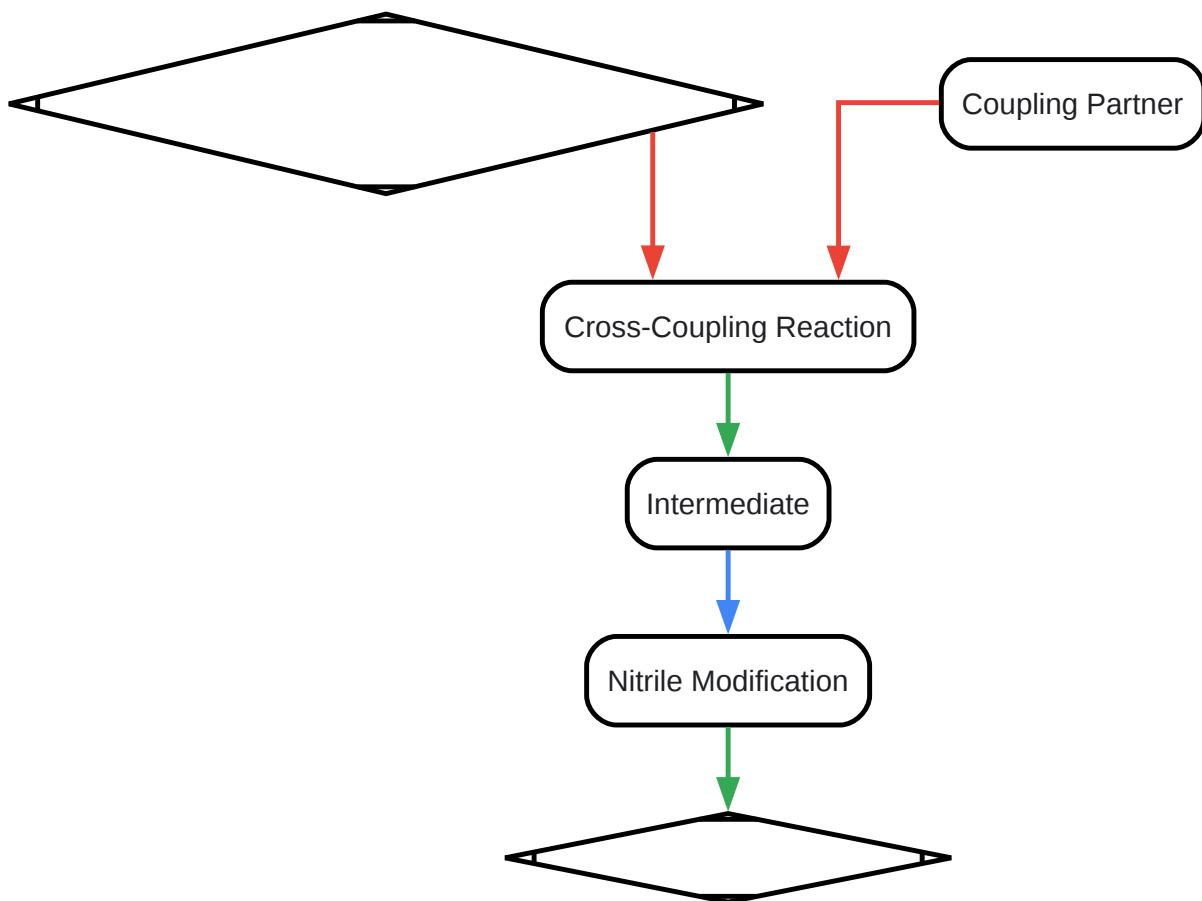
derived from the reactive handles present in its structure: the bromo substituent on the pyridine ring and the nitrile group.

Role as a Synthetic Intermediate

The bromopyridine moiety is a common feature in many biologically active compounds and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a versatile anchor point for further functionalization.

A related compound, 2-(5-bromopyridin-2-yl)acetonitrile, is a known precursor in the synthesis of kinase inhibitors.^[4] This suggests that **2-(5-bromopyridin-2-yl)-2-methylpropanenitrile** could be employed in a similar capacity, with the gem-dimethyl group potentially influencing the conformational properties and metabolic stability of the final active molecule.

The workflow for utilizing this compound in the synthesis of a hypothetical drug candidate is depicted below:



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Caption: Workflow for drug candidate synthesis.

Potential in Kinase Inhibitor Scaffolds

The pyridine ring is a well-established scaffold in the design of kinase inhibitors. The bromo-substituent at the 5-position allows for the introduction of various aryl or heteroaryl groups that can interact with specific residues in the kinase active site. The 2-substituted propanenitrile moiety can be elaborated to form fused ring systems, which are common cores of many kinase inhibitors.

Safety and Handling

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statement	Precautionary Statement
Toxic if swallowed	Do not eat, drink or smoke when using this product.
Fatal in contact with skin	Wear protective gloves/ protective clothing/ eye protection/ face protection.
Causes skin irritation	Wash skin thoroughly after handling.
Causes serious eye irritation	Wear eye protection/ face protection.
May cause respiratory irritation	Use only outdoors or in a well-ventilated area.
Combustible liquid	Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a valuable chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature, combining a reactive bromopyridine core with a versatile nitrile group, makes it an attractive starting material for the synthesis of complex heterocyclic systems, particularly in the development of novel kinase inhibitors. While data on its own biological properties are scarce, its utility as a synthetic building block is evident from the applications of structurally similar compounds. Researchers and drug development professionals can leverage this compound to generate diverse libraries of novel molecules for screening and lead optimization.

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